

# A Comprehensive Spectroscopic and Methodological Guide to N,2-Diphenylquinoline-4-carboxamide

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## Compound of Interest

Compound Name: *N,2-diphenylquinoline-4-carboxamide*

Cat. No.: B5628038

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This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols related to the synthesis and analysis of **N,2-diphenylquinoline-4-carboxamide**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with quinoline-based compounds.

## Introduction

**N,2-diphenylquinoline-4-carboxamide** is a member of the quinoline carboxamide family, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The quinoline scaffold is a key structural motif in a variety of therapeutic agents. Understanding the spectroscopic and physicochemical properties of derivatives such as **N,2-diphenylquinoline-4-carboxamide** is crucial for the design and development of new therapeutic entities. This guide summarizes the key spectroscopic data (NMR, IR, and Mass Spectrometry) and provides detailed experimental methodologies for its synthesis and characterization.

## Synthesis of N,2-Diphenylquinoline-4-carboxamide

The synthesis of **N,2-diphenylquinoline-4-carboxamide** is typically achieved through a multi-step process. A common and effective method involves the Pfitzinger reaction to construct the 2-phenylquinoline-4-carboxylic acid core, followed by an amidation step.

## Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)

[\[1\]](#)[\[2\]](#)

- **Reaction Setup:** A solution of isatin (1 equivalent) in aqueous potassium hydroxide (33%) is prepared in a round-bottom flask.
- **Addition of Reagents:** To this solution, acetophenone (1.1 equivalents) dissolved in ethanol is added slowly.
- **Reflux:** The reaction mixture is heated to reflux at approximately 85-90 °C for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** After completion, the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted acetophenone.
- **Precipitation:** The aqueous layer is cooled in an ice bath and acidified to a pH of 5-6 using 3 M hydrochloric acid. This results in the precipitation of the crude 2-phenylquinoline-4-carboxylic acid.
- **Purification:** The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure carboxylic acid.

Experimental Protocol: Amidation to form **N,2-Diphenylquinoline-4-carboxamide**[\[1\]](#)[\[3\]](#)

- **Activation of Carboxylic Acid:** 2-Phenylquinoline-4-carboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an activator, such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), are added to the solution. The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.
- **Amine Addition:** Aniline (1.1 equivalents) is then added to the reaction mixture.
- **Reaction:** The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by TLC.

- **Work-up:** Upon completion, the reaction mixture is poured into cold water, leading to the precipitation of the crude product.
- **Purification:** The precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **N,2-diphenylquinoline-4-carboxamide**.

## Spectroscopic Data

The structural confirmation of **N,2-diphenylquinoline-4-carboxamide** is achieved through a combination of spectroscopic techniques. Below is a summary of the expected data.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following tables summarize the expected chemical shifts for  $^1\text{H}$  and  $^{13}\text{C}$  NMR.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **N,2-Diphenylquinoline-4-carboxamide** (in DMSO- $\text{d}_6$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.5	s	1H	-NH-
~8.70	d	1H	Quinoline H-5
~8.30	d	2H	Phenyl H-2', H-6'
~8.20	d	1H	Quinoline H-8
~8.10	s	1H	Quinoline H-3
~7.90	t	1H	Quinoline H-7
~7.80	d	2H	Phenyl H-2'', H-6''
~7.75	t	1H	Quinoline H-6
~7.60	m	3H	Phenyl H-3', H-4', H-5'
~7.40	t	2H	Phenyl H-3'', H-5''
~7.15	t	1H	Phenyl H-4''

Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignments are based on data from similar 2-phenylquinoline-4-carboxamide derivatives.<sup>[2]</sup><sup>[4]</sup>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **N,2-Diphenylquinoline-4-carboxamide** (in DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~166.0	C=O (Amide)
~156.5	Quinoline C-2
~148.0	Quinoline C-8a
~145.0	Quinoline C-4
~139.0	Phenyl C-1''
~137.5	Phenyl C-1'
~130.5	Quinoline C-7
~130.0	Phenyl C-4'
~129.5	Quinoline C-5
~129.0	Phenyl C-2', C-6'
~128.5	Phenyl C-3'', C-5''
~127.5	Phenyl C-3', C-5'
~127.0	Quinoline C-6
~125.0	Quinoline C-4a
~124.0	Phenyl H-4''
~121.0	Phenyl H-2'', H-6''
~119.0	Quinoline C-3
~117.0	Quinoline C-8

Note: These are predicted chemical shifts based on data from analogous structures.[\[4\]](#)[\[5\]](#)

### 3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for **N,2-Diphenylquinoline-4-carboxamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3400	Medium	N-H stretch (amide)
3050-3100	Medium-Weak	C-H stretch (aromatic)
~1660	Strong	C=O stretch (amide I)
1580-1600	Medium-Strong	C=C stretch (aromatic)
~1540	Medium	N-H bend (amide II)
1400-1500	Medium	C-C stretch (in-ring aromatic)
700-800	Strong	C-H bend (out-of-plane aromatic)

Note: The characteristic amide I and II bands are key for confirming the carboxamide group.[\[6\]](#)  
[\[7\]](#)[\[8\]](#)

### 3.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

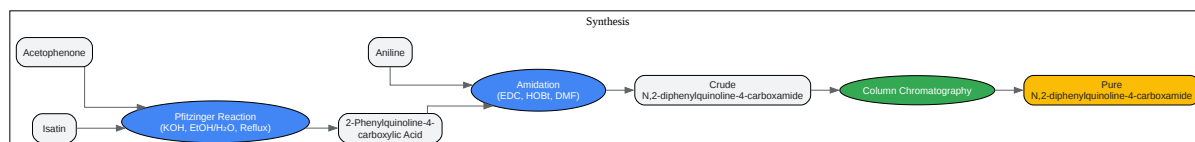
Table 4: Mass Spectrometry Data for **N,2-Diphenylquinoline-4-carboxamide**

m/z	Interpretation
~324	[M] <sup>+</sup> (Molecular Ion)
~325	[M+H] <sup>+</sup> (Protonated Molecular Ion)
~248	[M - C <sub>6</sub> H <sub>5</sub> NH] <sup>+</sup>
~231	[M - C <sub>6</sub> H <sub>5</sub> NCO] <sup>+</sup>
~205	[C <sub>15</sub> H <sub>11</sub> N] <sup>+</sup>

Note: The exact m/z values and relative abundances will depend on the ionization technique used (e.g., ESI, EI).[\[9\]](#)

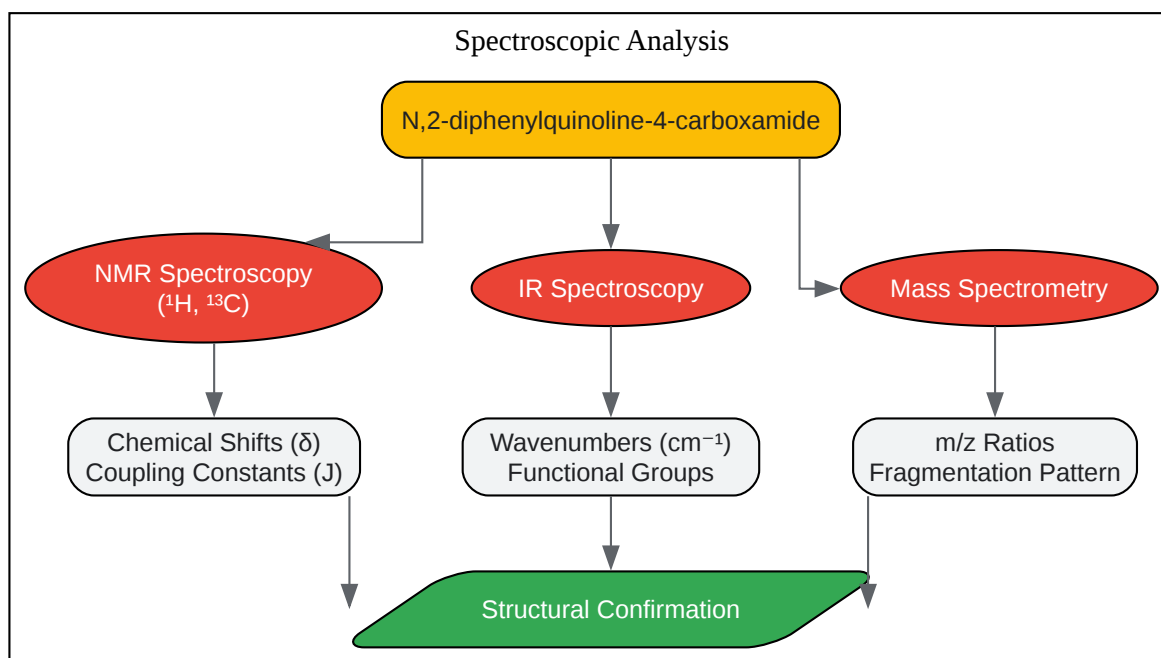
## Experimental Workflows

The following diagrams illustrate the key experimental workflows.



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**Caption:** Synthetic workflow for **N,2-diphenylquinoline-4-carboxamide**.



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**Caption:** Workflow for spectroscopic analysis.

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